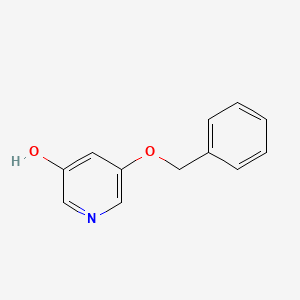
3-Bromopyridin-4-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopyridin-4-ylboronic acid: is an organoboron compound with the molecular formula C5H5BBrNO2 . It is a derivative of pyridine, where the boronic acid group is attached to the fourth position and a bromine atom is attached to the third position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Halogen-Metal Exchange and Borylation:
- This method involves the exchange of a halogen atom (bromine) with a metal (such as lithium or magnesium) followed by the introduction of a boronic acid group.
Reaction Conditions: Typically, the reaction is carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) at low temperatures (around -78°C) to prevent side reactions.
-
Palladium-Catalyzed Cross-Coupling:
- This method involves the coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures using a palladium catalyst and a base such as potassium carbonate.
Industrial Production Methods:
- Industrial production of 3-Bromopyridin-4-ylboronic acid typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions:
-
Suzuki-Miyaura Cross-Coupling:
Reagents and Conditions: Palladium catalyst, base (e.g., potassium carbonate), and an organic halide or triflate.
Major Products: Formation of biaryl compounds by coupling the boronic acid with an aryl or vinyl halide.
-
Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products: Conversion of the boronic acid group to a hydroxyl group, forming 3-bromopyridin-4-ol.
-
Substitution:
Reagents and Conditions: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products: Substitution of the bromine atom with the nucleophile, forming various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex organic molecules.
Biology and Medicine:
Industry:
Mechanism of Action
Suzuki-Miyaura Cross-Coupling Mechanism:
- The reaction proceeds through a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination steps.
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 3-Bromopyridine-4-boronic acid
- 4-Borono-3-bromopyridine
- 3-Aminophenylboronic acid monohydrate
Uniqueness:
Properties
IUPAC Name |
(3-bromopyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BBrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3,9-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJJYDKVEPQIKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BBrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629618 |
Source


|
| Record name | (3-Bromopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-99-5 |
Source


|
| Record name | B-(3-Bromo-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458532-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromopyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)








